Kojibiose is a rare disaccharide with the chemical formula C12H22O11. It is a naturally occurring sugar, first isolated from honey in the 1950s. [] Kojibiose is classified as a reducing disaccharide, as it contains a free anomeric carbon. []
Kojibiose consists of two glucose molecules linked by an α-1,2-glycosidic bond. This unique linkage distinguishes it from other common disaccharides like maltose (α-1,4-linkage) and isomaltose (α-1,6-linkage). [, , ] This structural difference contributes to its slow fermentation by oral bacteria, suggesting potential as a low-cariogenic sugar substitute. [, , , ]
Kojibiose, scientifically known as 2-O-α-D-Glucopyranosyl-D-Glucose, is a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond. It is primarily found in fermented products such as sake and is produced during the fermentation of starch by certain fungi and bacteria. Kojibiose is recognized for its unique properties and potential applications in food and pharmaceutical industries.
Kojibiose is typically isolated from koji mold (Aspergillus oryzae) and other microbial sources. It can also be synthesized enzymatically using specific enzymes such as sucrose phosphorylase from various bacterial strains, including Bacillus subtilis and Leuconostoc mesenteroides . The compound has been studied for its role in fermentation processes and its potential health benefits.
Kojibiose belongs to the class of oligosaccharides, specifically categorized as a glucoside due to its structure comprising glucose units. It is classified under glycosides because of the glycosidic bond connecting the monosaccharide units.
The synthesis of kojibiose can be achieved through various methods:
The enzymatic synthesis often requires specific pH and temperature conditions to optimize enzyme activity. For instance, reactions may be conducted at pH levels ranging from 6 to 7 and temperatures around 30-37°C for optimal enzyme performance .
Kojibiose participates in several chemical reactions:
The hydrolysis reaction typically follows first-order kinetics, where the rate depends on the concentration of kojibiose and the catalytic agent used (acid or enzyme). The reaction conditions (temperature, pH) significantly influence the reaction rates and yields.
Kojibiose acts primarily as a substrate for specific glycoside hydrolases that facilitate its breakdown into simpler sugars. The mechanism involves binding of the enzyme to the substrate, followed by cleavage of the glycosidic bond through nucleophilic attack by water or phosphate groups.
Studies indicate that specific amino acid residues within the active site of these enzymes are crucial for substrate recognition and catalysis, influencing the efficiency of kojibiose utilization in various biochemical pathways .
Relevant analyses indicate that kojibiose exhibits reducing properties, which can be quantified using standard assays such as Fehling's solution tests .
Kojibiose has several scientific uses:
Aspergillus oryzae, the traditional "koji mold," serves as a primary natural source of kojibiose through starch fermentation. During koji production (rice fermentation), A. oryzae secretes a suite of amylolytic enzymes, including α-amylases and glucoamylases, which hydrolyze starch into glucose and maltooligosaccharides. Kojibiose (α-1,2-glucobiose) arises as a minor transglucosylation byproduct when these enzymes transfer glucose residues to acceptors like glucose or maltose via α-1,2 linkages [1] [6]. This process occurs alongside the prominent synthesis of kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone), a secondary metabolite whose biosynthetic gene cluster (kojA, kojR, kojT) is well-characterized in A. oryzae [1] [4].
Fermentation conditions critically influence kojibiose yield and byproduct profiles:
Table 1: Key Fermentation Parameters and Byproducts in A. oryzae Cultivation
Parameter | Optimal Range | Major Byproducts | Effect on Kojibiose |
---|---|---|---|
Glucose Concentration | 10–15% (w/v) | Kojic acid, Maltose | Substrate-dependent yield |
Nitrogen Source | <0.1% post-depletion | Organic acids, Ethanol | Enhanced during stationary phase |
pH | 5.0–6.0 | Citric acid, Gluconic acid | pH-sensitive enzyme activity |
Temperature | 30–32°C | Biomass, CO₂ | Lower temps favor stability |
Kojibiose phosphorylase (KPase; EC 2.4.1.230) offers a targeted enzymatic route for kojibiose synthesis, distinct from fungal fermentation. This enzyme catalyzes the reversible phosphorolysis of kojibiose into β-glucose-1-phosphate (G1P) and glucose:
$$\text{Kojibiose} + \text{P}_i \rightleftharpoons \beta\text{-Glucose-1-phosphate} + \text{Glucose}$$
Under synthesis conditions (high G1P/glucose, low phosphate), KPase drives the thermodynamically favored condensation reaction. KPase belongs to the glycoside hydrolase family GH65 and follows a double-displacement mechanism involving a covalent glucosyl-enzyme intermediate [2] [7]. Structural studies of KPase from Thermoanaerobacter brockii reveal a homodimeric architecture with key residues (Asp201, Glu255) critical for substrate binding and catalysis [5].
Operational Specificity:
Table 2: KPases from Microbial Sources and Catalytic Properties
Source Organism | Optimum pH | Optimum Temp (°C) | Specific Activity (U/mg) | Kojibiose Yield (%) |
---|---|---|---|---|
Thermoanaerobacter brockii | 6.5–7.0 | 70 | 18.5 | 74 |
Bifidobacterium adolescentis | 6.0–6.5 | 50 | 12.1 | 68 |
Lactobacillus reuteri | 6.0 | 45 | 8.3 | 62 |
Sucrose phosphorylase (SPase; GH13) and α-glucosidases (GH31) provide alternative transglucosylation routes using abundant disaccharide substrates:
Sucrose analogues (e.g., 2-deoxy-sucrose) reduce hydrolysis side reactions [4].
α-Glucosidase-Mediated Transglucosylation:Enzymes like Aspergillus niger AgdB (GH31) utilize maltose or maltooligosaccharides as donors:$$\text{Maltose} \rightarrow \text{Kojibiose} + \text{Nigerose} + \text{Isomaltose}$$2D-NMR analyses confirm kojibiose constitutes ~25% of transglucosylation products from maltose [10]. Lactose serves as a suboptimal acceptor, yielding low kojibiose (≤10%) due to preferential galactose glucosylation [5].
Table 3: Transglucosylation Efficiency with Different Substrates
Enzyme | Donor | Acceptor | Kojibiose Yield (%) | Major Byproducts |
---|---|---|---|---|
Sucrose Phosphorylase | Sucrose | Glucose | 38–42 | Nigerose, Trehalose |
GH31 α-Glucosidase (AgdB) | Maltose | Glucose | 22–25 | Nigerose, Isomaltose |
Kojibiose Phosphorylase | β-G1P | Glucose | 70–74 | Glycerol glucosides |
Metabolic engineering addresses low natural kojibiose titers through pathway optimization and host engineering:
Promoter Engineering in Aspergillus oryzae:Replacing native promoters with the kojic acid cluster promoter (kojA) enables long-term, nitrogen-regulated expression of biosynthetic genes. In ΔkojA knockout strains, this promoter maintains polyketide synthase expression for >10 days, a strategy transferable to glucosyltransferases [9].
Modular Pathway Engineering in E. coli:Heterologous pathways combine sucrose hydrolysis (invertase), glucose phosphorylation (glucokinase), and KPase expression:$$\text{Sucrose} \xrightarrow{\text{Invertase}} \text{Glucose + Fructose} \xrightarrow{\text{Glucokinase}} \text{Glucose-6-phosphate} \xrightarrow{\text{Phosphoglucomutase}} \beta\text{-G1P} \xrightarrow{\text{KPase}} \text{Kojibiose}$$Compartmentalization (periplasmic KPase expression) minimizes intermediate loss, boosting titers to ~60 g/L [6] [8].
Carbon Flux Optimization:
Table 4: Metabolic Engineering Strategies and Kojibiose Production Outcomes
Host Strain | Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Key Innovation |
---|---|---|---|---|
E. coli BL21(DE3) | Sucrose→G1P→KPase cascade | 58 | 0.35 | Periplasmic enzyme localization |
Aspergillus oryzae | kojA promoter-driven GT expression | 42* | 0.28* | Nitrogen-regulated production |
Bacillus subtilis | glk knockout + PPK/KPase co-expression | 37 | 0.31 | ATP regeneration system |
*Estimated from polyketide analog data [9]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1